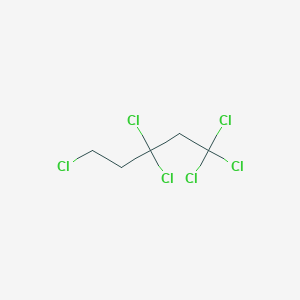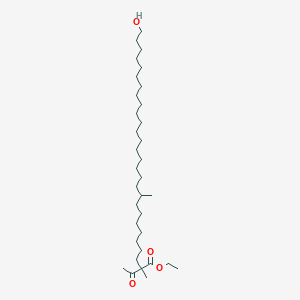
1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane is a unique organosilicon compound. It is characterized by its three silicon atoms arranged in a cyclic structure, with each silicon atom bonded to two methyl groups and one trimethylsilyl group. This compound is notable for its stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane typically involves the reaction of hexamethyldisilane with trimethylsilyl chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often used to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagent used.
Aplicaciones Científicas De Investigación
1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the development of silicon-based biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and prosthetics.
Industry: The compound is employed in the production of high-performance silicones and as a component in lubricants and sealants.
Mecanismo De Acción
The mechanism by which 1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The cyclic structure of the compound also contributes to its unique properties and reactivity.
Comparación Con Compuestos Similares
Hexamethyldisilane: Similar in structure but lacks the cyclic arrangement and trimethylsilyl group.
Trimethylsilyl chloride: Contains the trimethylsilyl group but differs in overall structure and reactivity.
Octamethylcyclotetrasiloxane: Another cyclic organosilicon compound but with a different ring size and functional groups.
Uniqueness: 1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane stands out due to its unique combination of a cyclic structure, multiple silicon atoms, and the presence of a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
60799-19-1 |
|---|---|
Fórmula molecular |
C12H32Si4 |
Peso molecular |
288.72 g/mol |
Nombre IUPAC |
(1,1,3,3,5,5-hexamethyl-1,3,5-trisilinan-2-yl)-trimethylsilane |
InChI |
InChI=1S/C12H32Si4/c1-13(2,3)12-15(6,7)10-14(4,5)11-16(12,8)9/h12H,10-11H2,1-9H3 |
Clave InChI |
XUZPDSIHEHORPO-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C[Si](C([Si](C1)(C)C)[Si](C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)
![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)



![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)


